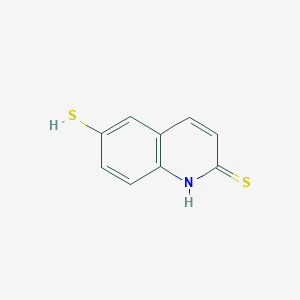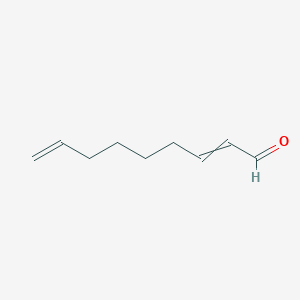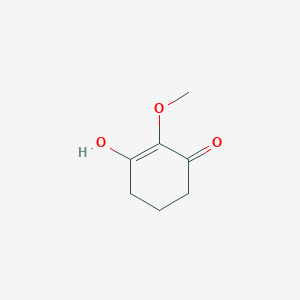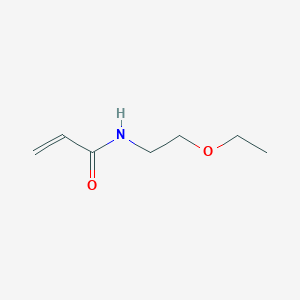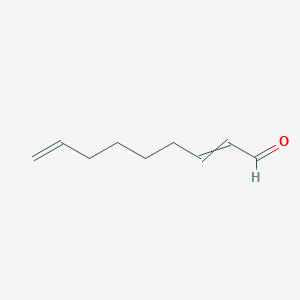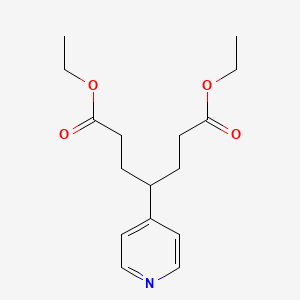
Diethyl 4-(pyridin-4-yl)heptanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-(pyridin-4-yl)heptanedioate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring attached to a heptanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 4-(pyridin-4-yl)heptanedioate can be synthesized through several methods. One common approach involves the Dieckmann condensation, which is an intramolecular reaction of diethyl adipate with a base to form a cyclic β-ketoester . Another method involves the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 4-(pyridin-4-yl)heptanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Diethyl 4-(pyridin-4-yl)heptanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl 4-(pyridin-4-yl)heptanedioate involves its interaction with specific molecular targets. The pyridine ring can participate in π-π interactions and hydrogen bonding, which can influence its binding to biological molecules. The ester groups may undergo hydrolysis to release active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 4-cyano-4-(pyridin-4-yl)heptanedioate: Similar structure but with a cyano group instead of an ester group.
Diethyl (pyridine-4-ylmethyl)phosphate: Contains a phosphate group instead of a heptanedioate moiety.
Uniqueness
Diethyl 4-(pyridin-4-yl)heptanedioate is unique due to its specific combination of a pyridine ring and a heptanedioate moiety, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
111041-10-2 |
|---|---|
Formule moléculaire |
C16H23NO4 |
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
diethyl 4-pyridin-4-ylheptanedioate |
InChI |
InChI=1S/C16H23NO4/c1-3-20-15(18)7-5-13(6-8-16(19)21-4-2)14-9-11-17-12-10-14/h9-13H,3-8H2,1-2H3 |
Clé InChI |
SJGYWXDYRQHBHA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC(CCC(=O)OCC)C1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


